1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

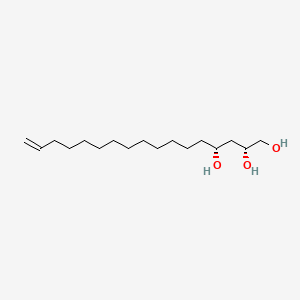

1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol is a chemical compound with the molecular formula C11H17NO3 . It has a molecular weight of 211.26 .

Molecular Structure Analysis

The molecular structure of 1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol consists of an amino group (-NH2) and a 3,4-dimethoxyphenyl group attached to a propan-2-ol backbone . The exact 3D structure can be determined using techniques like X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol has a melting point of 92 °C and a predicted boiling point of 371.3±42.0 °C . Its density is predicted to be 1.118±0.06 g/cm3 . The pKa value, which can give an indication of the compound’s acidity, is predicted to be 11.92±0.50 .科学研究应用

Transaminase-Mediated Synthesis

Scientific Field

This falls under the field of Pharmaceutical Chemistry .

Application Summary

Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .

Experimental Procedure

The application of immobilised whole-cell biocatalysts with ®-transaminase activity was reported for the synthesis of novel disubstituted 1-phenylpropan-2-amines .

Results

After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .

Chalcones: Synthetic Chemistry

Scientific Field

This research is in the field of Biochemistry and Pharmacology .

Application Summary

Chalcones belong to the flavonoid class of phenolic compounds. They form one of the largest groups of bioactive natural products. The potential anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiparasitic properties of naturally occurring chalcones, and their unique chemical structural features inspired the synthesis of numerous chalcone derivatives .

Experimental Procedure

Structural features of chalcones are easy to construct from simple aromatic compounds, and it is convenient to perform structural modifications to generate functionalized chalcone derivatives .

Results

Many of these synthetic analogs were shown to possess similar bioactivities as their natural counterparts, but often with an enhanced potency and reduced toxicity .

1,3,4-Oxadiazoles in Medicine and Agriculture

Scientific Field

This research is in the field of Medicinal Chemistry and Agriculture .

Application Summary

1,3,4-Oxadiazoles are heterocyclic compounds that have shown desirable biological activity in both medicine and agriculture. They exhibit antibacterial, antiviral, blood pressure lowering, antifungal, antineoplastic, anticancer, antioxidant, anti-inflammatory, and analgesic properties .

Experimental Procedure

The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring. Structures of this type have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .

Results

The 2-[3-(4-bromophenyl)propan-3-one]-5-phenyl-1,3,4-oxadiazole derivatives showed an anti-inflammatory effect ranging from about 33 to 62%. Derivatives showed the strongest activity, with efficiencies of 59.5% and 61.9%, respectively .

Enaminones in Organic and Pharmaceutical Chemistry

Scientific Field

This research is in the field of Organic and Pharmaceutical Chemistry .

Application Summary

Enaminones and its derivatives are widely used in the field of organic and pharmaceutical chemistry. In the past decade, enaminone compounds have been well documented as potential anticonvulsants and potential multidrug resistance regulators .

Experimental Procedure

The synthesis of enaminones involves the use of chiral auxiliaries or metal complexes with chiral ligands .

Results

These methods usually operate with chiral auxiliaries or metal complexes with chiral ligands and sometimes suffer from low enantioselectivity and low atom efficiency .

属性

IUPAC Name |

1-amino-2-(3,4-dimethoxyphenyl)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-11(13,7-12)8-4-5-9(14-2)10(6-8)15-3/h4-6,13H,7,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOXUCFGTQYIDFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC(=C(C=C1)OC)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40617272 |

Source

|

| Record name | 1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol | |

CAS RN |

204015-28-1 |

Source

|

| Record name | 1-Amino-2-(3,4-dimethoxyphenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(tert-Butyl)-6-fluoro-1H-benzo[d]imidazole](/img/structure/B1288717.png)

![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1288720.png)

![4-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288721.png)

![2-[3-(Dimethylamino)propoxy]benzylamine](/img/structure/B1288723.png)

![2-Azaspiro[4.4]nonan-1-one](/img/structure/B1288749.png)